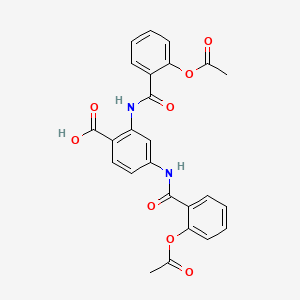
2,4-Bis(2-acetoxybenzamido)benzoic acid
Cat. No. B1218924
Key on ui cas rn:
54338-12-4
M. Wt: 476.4 g/mol
InChI Key: JJMMIBYSZFGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03953496
Procedure details


To a mixture of 4.9 g of 2,4-diaminobenzoic acid, 12 g of sodium acetate, 90 ml of methylene chloride and 90 ml of water was added 19.2 g of 2-acetoxybenzoylchloride while stirring at 5° - 10°C, followed by continuing the stirring at 5° - 15°C for 4 hours. The precipitated crystals were recovered by filtration, washed with water and then with methylene chloride and thoroughly mixed with 70 ml of methanol. To the mixture was added 30 ml of water, followed by allowing to stand to precipitate crystals. The crystals were recovered by filtration and recrystallized from 90% aqueous methanol to obtain 7.5 g of 2,4-bis(2'-acetoxybenzamido)-benzoic acid having a melting point between 194° - 195°C.





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12]([O-:15])(=[O:14])[CH3:13].[Na+].C(Cl)Cl.[C:20]([O:23][C:24]1[CH:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](Cl)=[O:27])(=[O:22])[CH3:21]>O>[C:12]([O:15][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:1][C:2]1[CH:10]=[C:9]([NH:11][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[CH:32][C:24]=2[O:23][C:20](=[O:22])[CH3:21])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])=[O:5])(=[O:14])[CH3:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1)N
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C(=O)Cl)C=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at 5° - 10°C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stirring at 5° - 15°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with methylene chloride and thoroughly mixed with 70 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added 30 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 90% aqueous methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=C(C(=O)NC2=C(C(=O)O)C=CC(=C2)NC(C2=C(C=CC=C2)OC(C)=O)=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
